

Application Notes and Protocols for Reductive Cyclization Techniques in Lactam Formation

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)pyrrolidin-2-one

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These application notes provide a detailed overview of several powerful reductive cyclization techniques for the synthesis of lactams, which are crucial structural motifs in a wide range of pharmaceuticals and natural products. This document offers a comparative summary of different methods, quantitative data on their scope and efficiency, and detailed experimental protocols for their implementation in a laboratory setting.

Tandem Reductive Amination/Lactamization

Tandem reductive amination followed by lactamization is a highly efficient one-pot method for the synthesis of lactams from acyclic precursors. This approach combines the formation of an amine from a carbonyl compound and an amine source with a subsequent intramolecular cyclization to yield the lactam. A notable example is the Ru-catalyzed asymmetric reductive amination of keto acids or esters, which provides direct access to enantioenriched chiral lactams.^{[1][2][3]}

Data Presentation: Ru-Catalyzed Asymmetric Reductive Amination of Keto Esters

The following table summarizes the substrate scope for the Ru-catalyzed asymmetric reductive amination/cyclization of various keto esters to produce chiral γ -lactams. The reaction generally proceeds with high yields and excellent enantioselectivities.

Entry	Keto Ester Substrate	Product	Yield (%)	ee (%)
1	Methyl 4-oxo-4-phenylbutanoate	(R)-5-phenylpyrrolidin-2-one	95	96
2	Methyl 4-(4-methoxyphenyl)-4-oxobutanoate	(R)-5-(4-methoxyphenyl)pyrrolidin-2-one	92	97
3	Methyl 4-(4-chlorophenyl)-4-oxobutanoate	(R)-5-(4-chlorophenyl)pyrrolidin-2-one	96	95
4	Methyl 4-oxo-4-(thiophen-2-yl)butanoate	(R)-5-(thiophen-2-yl)pyrrolidin-2-one	88	94
5	Methyl 4-oxopentanoate	(R)-5-methylpyrrolidin-2-one	85	92
6	Ethyl 5-oxo-5-phenylpentanoate	(R)-6-phenylpiperidin-2-one	90	93

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination of Methyl 4-oxo-4-phenylbutanoate

Materials:

- Methyl 4-oxo-4-phenylbutanoate (1.0 mmol, 192.2 mg)
- [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg)
- (R)-C3-TunePhos (0.011 mmol, 8.5 mg)
- Ammonium formate (2.0 mmol, 126.1 mg)

- Methanol (5 mL)
- Nitrogen gas supply
- Schlenk flask (25 mL)
- Magnetic stirrer

Procedure:

- To a 25 mL Schlenk flask under a nitrogen atmosphere, add $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ (3.1 mg, 0.005 mmol) and (R)-C3-TunePhos (8.5 mg, 0.011 mmol).
- Add degassed methanol (2 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
- In a separate vial, dissolve methyl 4-oxo-4-phenylbutanoate (192.2 mg, 1.0 mmol) and ammonium formate (126.1 mg, 2.0 mmol) in degassed methanol (3 mL).
- Transfer the substrate solution to the Schlenk flask containing the catalyst.
- Stir the reaction mixture at 60 °C for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-5-phenylpyrrolidin-2-one.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Staudinger-Type Reductive Cyclization of Azido Amides

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. When applied to azido amides, this reaction can be followed by an intramolecular cyclization to form lactams. This "Staudinger-type reductive cyclization" is a powerful tool for the synthesis of various lactam-containing heterocycles.[4][5][6] The reaction can be promoted by reagents such as triphenylphosphine (PPh₃) in the presence of water.

Data Presentation: Staudinger-Type Reductive Cyclization of Azido Amides

The following table illustrates the scope of the Staudinger-type reductive cyclization for the formation of γ - and δ -lactams from various azido amides. The reaction generally proceeds in good to excellent yields.[4]

Entry	Azido Amide Substrate	Product	Yield (%)
1	N-benzyl-3-azidopropanamide	1-benzylpyrrolidin-2-one	92
2	N-phenyl-3-azidopropanamide	1-phenylpyrrolidin-2-one	88
3	N-benzyl-4-azidobutanamide	1-benzylpiperidin-2-one	95
4	N-phenyl-4-azidobutanamide	1-phenylpiperidin-2-one	90
5	3-azido-N-(4-methoxybenzyl)propanamide	1-(4-methoxybenzyl)pyrrolidin-2-one	94
6	4-azido-N-cyclohexylbutanamide	1-cyclohexylpiperidin-2-one	85

Experimental Protocol: Staudinger-Type Reductive Cyclization of N-benzyl-3-azidopropanamide

Materials:

- N-benzyl-3-azidopropanamide (1.0 mmol, 204.2 mg)
- Triphenylphosphine (1.2 mmol, 314.8 mg)
- Tetrahydrofuran (THF), anhydrous (10 mL)
- Water (5.0 mmol, 90 μ L)
- Nitrogen gas supply
- Round-bottom flask (50 mL)
- Magnetic stirrer

Procedure:

- To a 50 mL round-bottom flask under a nitrogen atmosphere, add N-benzyl-3-azidopropanamide (204.2 mg, 1.0 mmol) and triphenylphosphine (314.8 mg, 1.2 mmol).
- Add anhydrous THF (10 mL) and stir the mixture at room temperature until the starting materials are dissolved.
- Add water (90 μ L, 5.0 mmol) to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzylpyrrolidin-2-one.

Iridium-Catalyzed Reductive Nitro-Mannich Cyclization

A modern and powerful method for lactam synthesis involves the iridium-catalyzed reductive nitro-Mannich cyclization of nitroalkyl-tethered lactams. This reaction proceeds via the partial reduction of the lactam to a cyclic enamine, which then undergoes an intramolecular Mannich-type reaction with the tethered nitro group.^[5]^[7] This method allows for the construction of complex bicyclic lactam structures with high diastereoselectivity.^[7]

Data Presentation: Iridium-Catalyzed Reductive Nitro-Mannich Cyclization

The following table demonstrates the scope of the iridium-catalyzed reductive nitro-Mannich cyclization, highlighting the formation of various fused bicyclic lactams with good yields and diastereoselectivities.^[7]

Entry	Nitroalkyl-Tethered Lactam Substrate	Product	Yield (%)	d.r.
1	1-(2-nitroethyl)pyrrolidin-2-one	Octahydropyrrolo[1,2-a]pyrazin-4(1H)-one	75	>95:5
2	1-(2-nitroethyl)piperidin-2-one	Octahydropyrido[1,2-a]pyrazin-4(1H)-one	81	>95:5
3	1-(3-nitropropyl)pyrrolidin-2-one	Hexahydropyrrolo[1,2-a][4,5]diazepin-5(1H)-one	78	90:10
4	1-(3-nitropropyl)piperidin-2-one	Octahydropyrido[1,2-a][4,5]diazepin-5(1H)-one	72	92:8
5	1-(2-nitro-2-phenylethyl)pyrrolidin-2-one	1-phenyloctahydropyrrolo[1,2-a]pyrazin-4(1H)-one	65	>98:2

Experimental Protocol: Iridium-Catalyzed Reductive Nitro-Mannich Cyclization of 1-(2-nitroethyl)pyrrolidin-2-one

Materials:

- 1-(2-nitroethyl)pyrrolidin-2-one (0.5 mmol, 79.1 mg)
- [Ir(COD)Cl]₂ (0.0025 mmol, 1.7 mg)

- 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.0 mmol, 177 μ L)
- Toluene, anhydrous (5 mL)
- Hydrochloric acid (1 M aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Nitrogen gas supply
- Schlenk tube (10 mL)
- Magnetic stirrer

Procedure:

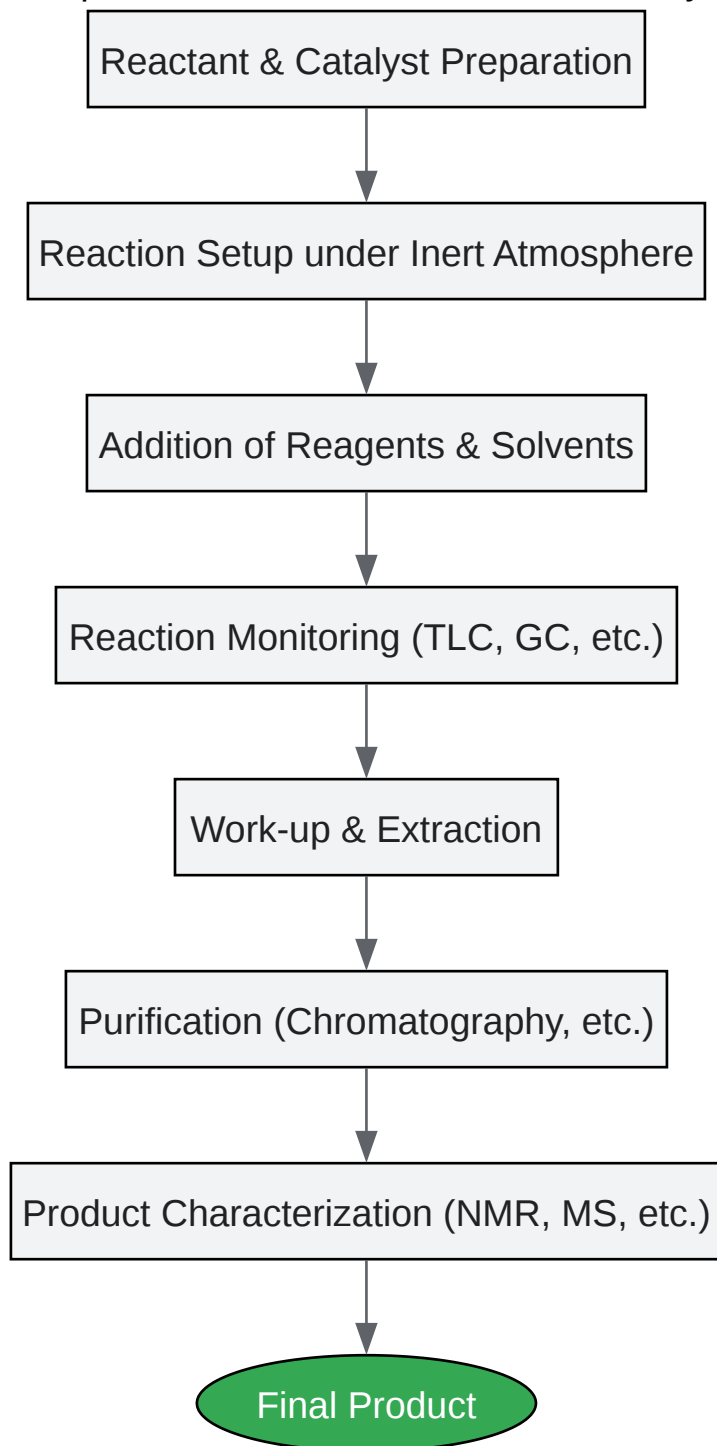
- To a 10 mL Schlenk tube under a nitrogen atmosphere, add 1-(2-nitroethyl)pyrrolidin-2-one (79.1 mg, 0.5 mmol) and $[\text{Ir}(\text{COD})\text{Cl}]_2$ (1.7 mg, 0.0025 mmol).
- Add anhydrous toluene (5 mL) followed by TMDS (177 μ L, 1.0 mmol).
- Stir the reaction mixture at room temperature for 1 hour.
- Monitor the reaction by TLC.
- Upon completion of the reduction, quench the reaction by the addition of 1 M HCl (5 mL).
- Stir the biphasic mixture vigorously for 10 minutes.
- Separate the aqueous layer and wash the organic layer with 1 M HCl (2 x 5 mL).
- Combine the aqueous layers and basify to pH > 8 with saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the bicyclic lactam.

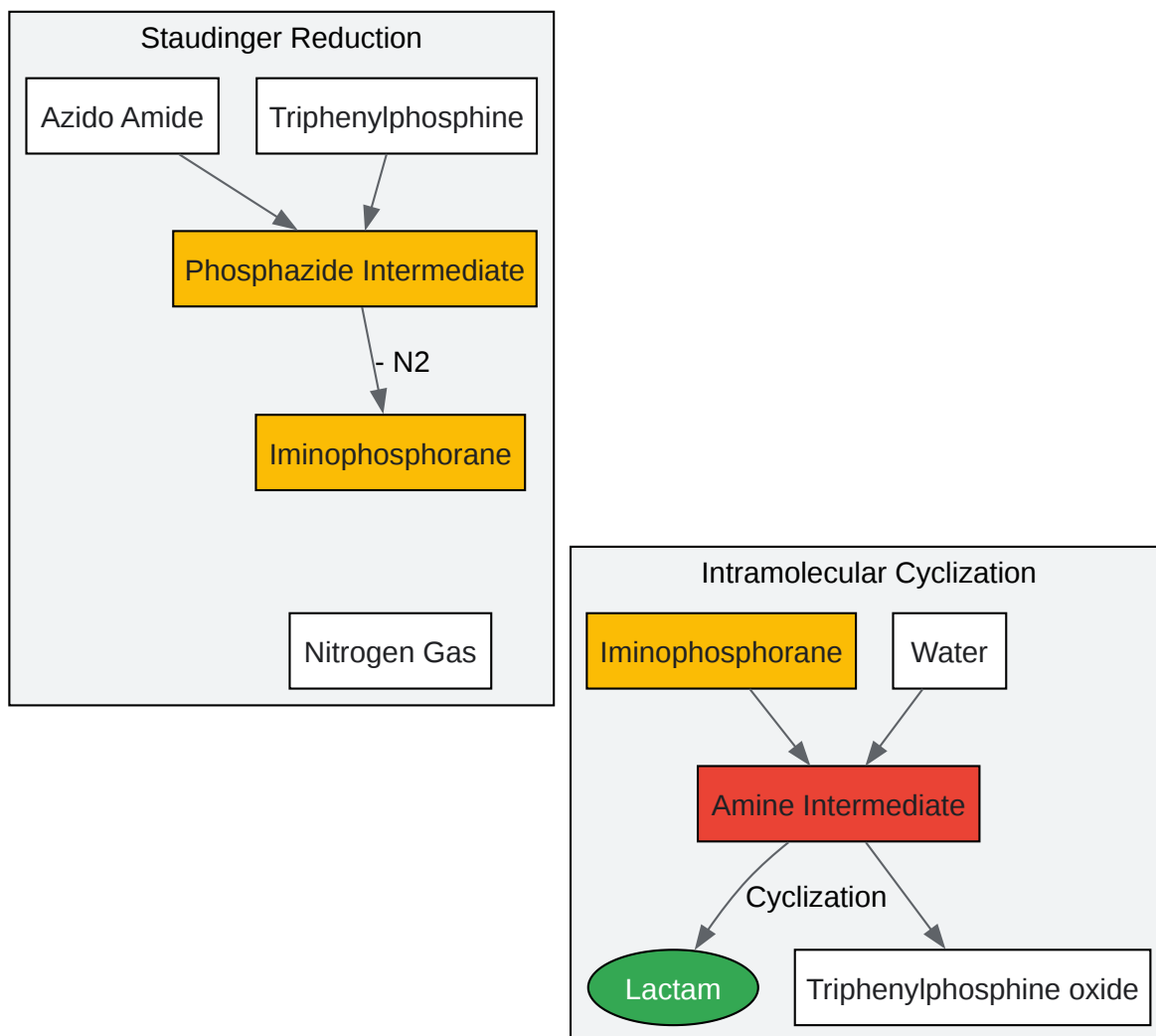
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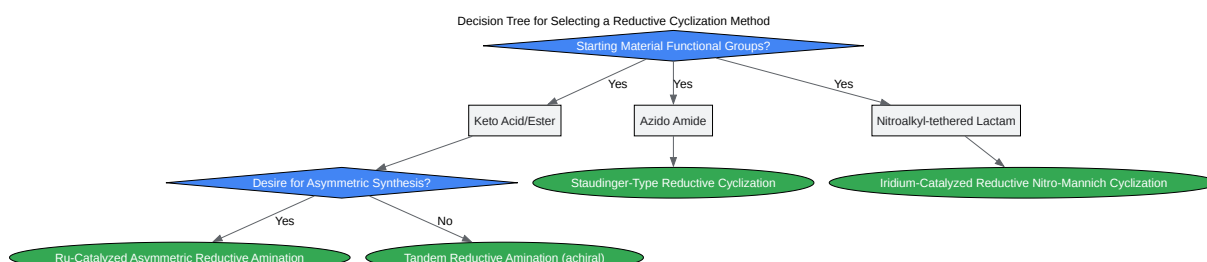
General Experimental Workflow

General Experimental Workflow for Reductive Cyclization



Mechanism of Staudinger-Type Reductive Cyclization





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